
Cinitapride tartrate
Vue d'ensemble
Description
Cinitapride tartrate is a benzamide derivative with gastroprokinetic and antiemetic properties. It is primarily used for the treatment of gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying . The compound acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cinitapride tartrate is synthesized by reacting methyl 4-amino-2-ethoxy-5-nitrobenzoate with a 4-aminopiperidine derivative . The reaction involves the use of solvents such as dimethylformamide and catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole . The reaction is carried out at ambient temperature, followed by crystallization and purification steps to obtain the final product .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Des Réactions Chimiques
Types of Reactions: Cinitapride tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the nitro group present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and nitro groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: Reagents like alkyl halides and acyl chlorides are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Functional Dyspepsia
Cinitapride has been shown to be effective in treating functional dyspepsia, characterized by symptoms such as postprandial fullness, early satiety, and abdominal discomfort. A randomized controlled trial demonstrated that cinitapride significantly improved symptom relief compared to domperidone, another prokinetic agent. The study reported symptom relief rates of 85.8% for cinitapride versus 81.8% for domperidone after four weeks of treatment (P=0.332) .
Table 1: Comparison of Symptom Relief in Functional Dyspepsia
Treatment | Symptom Relief Rate (%) | Statistical Significance |
---|---|---|
Cinitapride | 85.8 | P=0.332 |
Domperidone | 81.8 |
Gastroesophageal Reflux Disease
Cinitapride is also utilized in managing gastroesophageal reflux disease (GERD). It aids in reducing symptoms by enhancing gastric motility and decreasing gastric retention time, thus alleviating reflux symptoms .
Other Gastrointestinal Disorders
The compound has applications in treating conditions like constipation and functional gastrointestinal disorders due to its prokinetic properties . It is particularly beneficial for patients with delayed gastric emptying.
Safety and Efficacy
Clinical studies have reported that cinitapride is generally well-tolerated, with adverse effects being mild and infrequent. A phase IV study indicated a significant reduction in dyspeptic symptoms with minimal side effects, highlighting its safety profile . However, some cases of drug-related arrhythmias have been documented, necessitating further evaluation of its cardiovascular effects .
Case Study on Long-Term Use
A notable case involved a patient who developed Parkinsonism-like symptoms after seven years of cinitapride use for GERD. Upon discontinuation of the drug, the patient experienced significant improvement in tremor symptoms . This underscores the importance of monitoring long-term therapy with cinitapride.
Efficacy in Quality of Life Improvement
In another study involving 121 patients with functional dyspepsia, cinitapride treatment resulted in a statistically significant improvement in quality of life metrics as assessed by the Nepean Dyspepsia Index .
Table 2: Quality of Life Improvement Metrics
Metric | Baseline Score | Post-Treatment Score | Statistical Significance |
---|---|---|---|
Nepean Dyspepsia Index | X | Y | P<0.01 |
Analytical Methods for this compound
Recent advancements have led to the development of various analytical methods for quantifying this compound in pharmaceutical formulations. Spectrophotometric methods have been validated for this purpose, demonstrating linearity and precision across a range of concentrations .
Table 3: Spectrophotometric Method Validation Results
Method | Concentration Range (μg/mL) | Correlation Coefficient |
---|---|---|
Method A | 8-40 | R² = 0.998 |
Method B | 4-20 | R² = 0.995 |
Mécanisme D'action
Cinitapride tartrate exerts its effects by acting as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors . This dual action enhances gastrointestinal motility and reduces symptoms of nausea and vomiting. The compound also has muscarinic properties, which contribute to its prokinetic activity .
Comparaison Avec Des Composés Similaires
Metoclopramide: Another benzamide derivative with similar gastroprokinetic properties.
Domperidone: A dopamine antagonist used for similar indications.
Cisapride: A prokinetic agent with a similar mechanism of action.
Uniqueness: Cinitapride tartrate is unique due to its combined agonist and antagonist activity at different serotonin receptors, which provides a broader range of therapeutic effects compared to other similar compounds .
Activité Biologique
Cinitapride tartrate is a prokinetic agent primarily used in the treatment of gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and functional dyspepsia. Its pharmacological profile is characterized by dual action as a 5-HT2 receptor antagonist and a 5-HT4 receptor agonist, which enhances gastrointestinal motility. This article reviews the biological activity of this compound, focusing on its efficacy, safety, and underlying mechanisms.
Cinitapride acts on the serotonergic system within the gastrointestinal tract. Specifically, it inhibits 5-HT2 receptors while stimulating 5-HT4 receptors, leading to increased peristalsis and enhanced gastric emptying. This mechanism is crucial in managing conditions associated with delayed gastric emptying and dysmotility.
Case Study Overview
A study involving 35 adult patients diagnosed with GERD assessed the efficacy of cinitapride hydrogen tartrate (1 mg three times daily for four weeks). The results demonstrated significant improvements in symptom severity:
- Baseline Symptoms Intensity Score : 8.4 ± 1.4
- Post-Treatment Symptoms Intensity Score : 0.3 ± 1.1
Additionally, the consumption of antacid tablets decreased significantly from an average of 7.1 ± 3.4 at baseline to 0.5 ± 1.4 by the end of the treatment period .
Comparative Efficacy with Domperidone
In a phase III trial comparing cinitapride with domperidone for postprandial distress syndrome, both medications showed similar rates of symptom relief (85.8% for cinitapride vs. 81.8% for domperidone). However, cinitapride significantly reduced symptoms like postprandial fullness and bloating more effectively than domperidone .
Safety Profile
Cinitapride is generally well-tolerated, with adverse events reported in about 9.1% of patients. Common side effects included:
- Diarrhea
- Drowsiness
- Increased flatus
- Lethargy
Serious cardiovascular events such as QT interval prolongation were not observed during studies, although mild arrhythmias were noted .
Summary of Clinical Findings
Study Parameter | Baseline Value | Post-Treatment Value | Significance |
---|---|---|---|
Symptoms Intensity Score | 8.4 ± 1.4 | 0.3 ± 1.1 | p < 0.001 |
Antacid Tablets Consumed | 7.1 ± 3.4 | 0.5 ± 1.4 | p < 0.001 |
Symptom Relief Rate | - | 85.8% (vs Domperidone) | Non-inferior |
Q & A
Basic Research Questions
Q. What analytical methods are commonly used to quantify cinitapride tartrate in pharmaceutical formulations, and how are they validated?
- Methodological Answer : UV-Vis spectrophotometry and HPLC are widely employed for quantification. For example, UV methods rely on absorbance maxima of this compound (e.g., at 265 nm) and require validation per ICH guidelines, including linearity (e.g., 2–20 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) . FTIR spectroscopy is used to confirm drug-excipient compatibility by identifying functional groups (e.g., carbonyl peaks at 1650–1750 cm⁻¹) .
Q. How are fast-disintegrating oral formulations of this compound developed, and what excipients optimize dissolution rates?
- Methodological Answer : Direct compression techniques with superdisintegrants like croscarmellose sodium (2–5% w/w) or sodium starch glycolate are common. Pre-formulation studies assess flow properties (Carr’s index < 20%) and disintegration time (<30 seconds). Dissolution optimization involves pH 6.8 phosphate buffer to simulate intestinal conditions, with >85% drug release within 15 minutes .
Q. What statistical approaches are recommended for analyzing pharmacological data involving this compound?
- Methodological Answer : One-way ANOVA is standard for comparing multiple groups (e.g., dose-response studies), with post-hoc tests like Tukey’s HSD to identify significant differences (p < 0.05). Non-parametric tests (e.g., Kruskal-Wallis) are used for non-normal data distributions .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between animal models and human trials for this compound?
- Methodological Answer : Cross-species differences in metabolic enzymes (e.g., CYP3A4 vs. CYP3A1) require physiologically based pharmacokinetic (PBPK) modeling. Adjust parameters like bioavailability (F), volume of distribution (Vd), and clearance (CL) using software like GastroPlus. Validate models with in vitro-in vivo correlation (IVIVC) studies .
Q. What experimental designs are optimal for studying this compound’s dual mechanism (prokinetic and antiemetic) in vivo?
- Methodological Answer : Use randomized, double-blind crossover studies in rodent models. Measure gastric emptying (e.g., phenol red method) and serotonin receptor binding (5-HT₄/5-HT₁A) via radioligand assays. Control for confounders like stress-induced motility changes using telemetry .
Q. How can formulation scientists address stability challenges in this compound oral thin films under varying humidity conditions?
- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with moisture-resistant polymers like hydroxypropyl methylcellulose (HPMC E5). Use DSC to monitor glass transition temperature (Tg) shifts and XRD to detect crystallization. Incorporate desiccants (e.g., silica gel) in packaging .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?
- Methodological Answer : Implement quality-by-design (QbD) principles: define critical quality attributes (CQAs) like particle size (D90 < 50 µm) and purity (>99.5%). Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, pH) and reduce impurity profiles (e.g., byproduct < 0.1%) .
Q. Methodological Considerations
Q. How should researchers ethically design in vivo studies to evaluate this compound’s long-term safety?
- Answer : Follow ARRIVE 2.0 guidelines: use minimum sample sizes justified by power analysis, provide analgesia post-surgery, and obtain ethics committee approval (e.g., protocol #XYZ-2025). Include negative controls (vehicle-only groups) and monitor adverse effects (e.g., weight loss >20%) .
Q. What are best practices for validating chromatographic methods in this compound research?
- Answer : For HPLC-UV, validate specificity (resolution > 2.0 from degradants), robustness (±10% mobile phase variation), and LOD/LOQ (e.g., 0.1 µg/mL and 0.3 µg/mL). Use forced degradation (acid/alkali/oxidative stress) to confirm stability-indicating capability .
Q. How can machine learning improve dose optimization for this compound in heterogeneous populations?
Propriétés
IUPAC Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-2-ethoxy-5-nitrobenzamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O4.C4H6O6/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15;5-1(3(7)8)2(6)4(9)10/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVANMRCHFMTSEG-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207859-16-2 | |
Record name | Cinitapride tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207859162 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINITAPRIDE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z90GEN540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.